Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1): A Next-Generation Spirocyclic Scaffold for Advanced Drug Discovery
Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1): A Next-Generation Spirocyclic Scaffold for Advanced Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional "flatland" chemistry. Historically, drug discovery relied heavily on planar, sp2-rich aromatic scaffolds. While easy to synthesize, these flat molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The modern paradigm has decisively shifted toward three-dimensional architectures.
Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS: 1422134-39-1) [1] represents a highly versatile, next-generation building block in this space. By integrating a conformationally restricted 1,8-diazaspiro[4.5]decane core[2] with a furan-2-carbonyl moiety, this compound provides an ideal starting point for hit-to-lead optimization. It delivers a high fraction of sp3-hybridized carbons (Fsp3)[3] and features a reactive secondary amine handle, enabling the rapid, divergent synthesis of highly selective therapeutic libraries.
Physicochemical Profiling & Structural Rationale
To understand why this specific molecule is valuable, we must analyze the causality behind its structural components. The 1,8-diazaspiro[4.5]decane system is a proven bioisostere for piperazine[4]. However, unlike piperazine, the spirocyclic fusion forces the molecule into a rigid 3D vector. This prevents planar pi-stacking, thereby drastically improving aqueous solubility and protecting the core from rapid cytochrome P450 (CYP) mediated oxidation[3].
Table 1: Physicochemical Properties of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone
| Property | Value | Structural Rationale / Impact |
| CAS Number | 1422134-39-1[1] | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C13H18N2O2[1] | Defines the exact atomic composition. |
| Molecular Weight | 234.29 g/mol [1] | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Fsp3 (Fraction sp3) | 0.69 | High sp3 character correlates strongly with clinical success and reduced off-target toxicity[3]. |
| H-Bond Donors | 1 (N8 Amine) | Provides a single, predictable point for target interaction or covalent modification. |
| H-Bond Acceptors | 3 | Favorable for kinase hinge-binding or GPCR allosteric site anchoring. |
Mechanistic Advantages in Drug Design
The architectural brilliance of CAS 1422134-39-1 lies in its dual-domain functionality:
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The Furan-2-carbonyl Domain (N1): The furan ring acts as an electron-rich aromatic system capable of
or cation- interactions within target binding pockets. The amide linkage at the N1 position is metabolically stable against plasma amidases, acting as a rigid spacer that projects the furan ring at a precise angle. -
The Spirocyclic Core & N8 Amine: The spiro fusion at the 4.5 junction creates a unique dihedral angle. The free secondary amine at the N8 position is the primary synthetic handle. Recent in vivo studies have demonstrated that incorporating the 1,8-diazaspiro[4.5]decane scaffold significantly enhances potency and oral bioavailability in complex disease models, such as the development of novel cystinuria inhibitors[4],[5].
Experimental Protocols: Functionalization & Validation
To ensure scientific integrity, any protocol utilizing this scaffold must be a self-validating system. Below are the definitive methodologies for utilizing Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone in a drug discovery workflow.
Protocol A: N8-Reductive Amination for Library Generation
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Causality: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternary amine formation) and to leverage the vast commercial availability of diverse aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde starting material.
-
Step-by-Step Methodology:
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Preparation: In a dry 10 mL glass vial, dissolve 1.0 eq (234 mg, 1.0 mmol) of Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone[1] in 5.0 mL of anhydrous Dichloroethane (DCE).
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Imine Formation: Add 1.1 eq of the target aldehyde, followed by 0.1 mL of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.
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Reduction: Add 1.5 eq (318 mg) of NaBH(OAc)3 in three portions over 15 minutes to control the exotherm.
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Self-Validation (In-Process Control): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the m/z 235 [M+H]+ peak confirms complete conversion.
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Quenching & Workup: Quench with 5 mL of saturated NaHCO3 (aq). Extract with EtOAc (3 x 10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
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Protocol B: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
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Causality: Because spirocycles are specifically designed to evade CYP450-mediated oxidation[6], we must empirically validate the metabolic half-life of the synthesized derivatives against a known benchmark to confirm the scaffold's efficacy.
-
Step-by-Step Methodology:
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Incubation Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
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Compound Addition: Spike the derivative (or the parent CAS 1422134-39-1) to a final concentration of 1 µM.
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
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Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
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Self-Validation (Control): Run Verapamil concurrently. If Verapamil does not show >80% clearance at 60 minutes, the HLM batch is inactive, and the assay must be rejected.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
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Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone scaffold in generating targeted therapeutic libraries.
Divergent synthetic functionalization of the 1,8-diazaspiro[4.5]decane scaffold.
References
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AA Blocks Catalog : Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone (CAS 1422134-39-1). Source: aablocks.com. URL: [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com. URL: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . Source: dndi.org. URL: [Link]
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Synthesis of four novel natural product inspired scaffolds for drug discovery . Source: nih.gov. URL: [Link]
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8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor . Source: acs.org. URL: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
